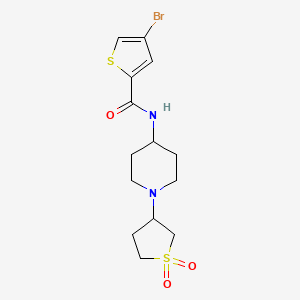

4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Radiochemical Applications

A study demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in animal brains using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003). This application showcases the compound's utility in creating radiotracers for neurological research.

Photostabilization of Materials

Another area of application involves the synthesis of new thiophene derivatives for the photostabilization of rigid poly(vinyl chloride) (PVC) films. These materials have shown significant reduction in photodegradation levels of PVC, suggesting a promising approach for enhancing the durability of PVC-based products (Balakit et al., 2015).

Exploration of CCR5 Antagonists

Further research has led to the preparation of novel non-peptide CCR5 antagonists, contributing to the understanding and potential treatment of conditions mediated by the CCR5 receptor. These compounds have been characterized and their structures confirmed through various analytical methods (Bi, 2014), (De-ju, 2015).

Electrochemical Synthesis for Device Application

The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) and its application in devices highlights another dimension of research involving this compound. The study focused on its polymerization and investigated the spectroelectrochemical properties, demonstrating potential uses in electrochromic devices (Cihaner & Önal, 2007).

Cytochrome P450 Oxidation Studies

Investigations into the oxidation of thiophene-containing drugs by cytochrome P450 to electrophilic intermediates provide insight into the metabolic pathways and potential reactivity of such compounds. This research is crucial for understanding the pharmacokinetics and toxicology of thiophene-based drugs (Medower et al., 2008).

Mechanism of Action

Properties

IUPAC Name |

4-bromo-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S2/c15-10-7-13(21-8-10)14(18)16-11-1-4-17(5-2-11)12-3-6-22(19,20)9-12/h7-8,11-12H,1-6,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOOYVKAEXNJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CS2)Br)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethoxyphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B2449871.png)

![N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449876.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2449877.png)

![5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2449878.png)

![N-(2,4-DIMETHYLPHENYL)-2-{5-ETHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B2449881.png)

![N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2449883.png)

![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2449887.png)

![N-{[1,1'-BIPHENYL]-4-YL}-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B2449889.png)